Sulfide, bis(2-amino-5-chlorophenyl), hydrochloride, hydrate
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Overview
Description
2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate is an organochlorine compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a thiobis linkage and chloroaniline groups. It is commonly used in scientific research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate typically involves the reaction of 4-chloroaniline with sulfur-containing reagents. One common method includes the use of thiophosgene or sulfur dichloride as the sulfur source. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then purified and converted to its hydrochloride hydrate form through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is obtained through multiple purification steps, including recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloroaniline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The thiobis linkage and chloroaniline groups allow it to bind to specific sites on proteins, potentially inhibiting their activity. This compound can also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: An organochlorine compound with similar chemical properties but lacks the thiobis linkage.
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with different substitution patterns.
Dichloroaniline: Includes various isomers with two chlorine atoms on the aniline ring
Uniqueness
2,2’-Thiobis(4-chloroaniline) hydrochloride hydrate is unique due to its thiobis linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it valuable in both research and industrial applications .
Properties
CAS No. |
63979-93-1 |
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Molecular Formula |
C12H13Cl3N2OS |
Molecular Weight |
339.7 g/mol |
IUPAC Name |
2-(2-amino-5-chlorophenyl)sulfanyl-4-chloroaniline;hydrate;hydrochloride |
InChI |
InChI=1S/C12H10Cl2N2S.ClH.H2O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16;;/h1-6H,15-16H2;1H;1H2 |
InChI Key |
WYBDLDOOLAAPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)N)N.O.Cl |
Origin of Product |
United States |
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